molecular formula C9H12N2 B11923307 3-Methyl-3-benzyldiaziridine CAS No. 53451-94-8

3-Methyl-3-benzyldiaziridine

Cat. No.: B11923307
CAS No.: 53451-94-8
M. Wt: 148.20 g/mol
InChI Key: IIJCZLPCOKKLER-UHFFFAOYSA-N
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Description

3-Benzyl-3-methyldiaziridine is an organic compound with the molecular formula C9H12N2 It belongs to the class of diaziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyl-3-methyldiaziridine can be synthesized through the reaction of benzylamine with methyl ketone in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like chloroform at low temperatures (0°C) to ensure the formation of the desired diaziridine ring .

Industrial Production Methods

While specific industrial production methods for 3-Benzyl-3-methyldiaziridine are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-methyldiaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

3-Benzyl-3-methyldiaziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-3-methyldiaziridine involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive and can interact with various nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyldiaziridine
  • 1-Isopropyl-3,3-dimethyldiaziridine
  • 1-Methylspiro[diaziridine-3,1′-cyclopentane]
  • 1-Benzyl-3,3-dimethyldiaziridine
  • 3-Benzyl-1,3-dimethyldiaziridine
  • 3,3-Dibenzyl-1-methyldiaziridine

Uniqueness

3-Benzyl-3-methyldiaziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diaziridines.

Properties

CAS No.

53451-94-8

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-benzyl-3-methyldiaziridine

InChI

InChI=1S/C9H12N2/c1-9(10-11-9)7-8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3

InChI Key

IIJCZLPCOKKLER-UHFFFAOYSA-N

Canonical SMILES

CC1(NN1)CC2=CC=CC=C2

Origin of Product

United States

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